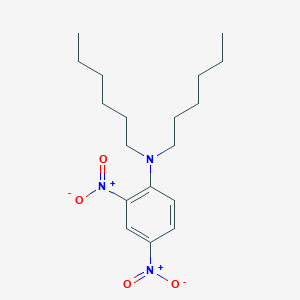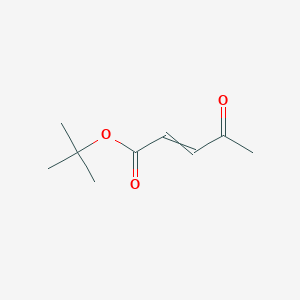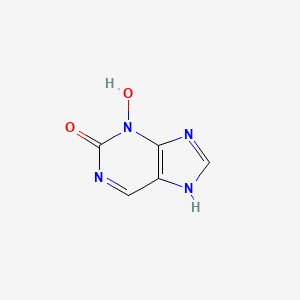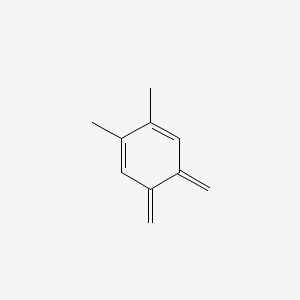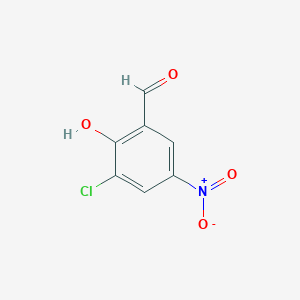![molecular formula C7H9Br B14643833 1-Bromo-2-methylidenespiro[2.3]hexane CAS No. 55392-87-5](/img/structure/B14643833.png)
1-Bromo-2-methylidenespiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methylidenespiro[2.3]hexane is a unique organic compound characterized by its spirocyclic structure. The compound features a bromine atom and a methylene group attached to a spiro[2.3]hexane framework. This structural arrangement imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-2-methylidenespiro[2.3]hexane typically involves the bromination of 2-methylidenespiro[2.3]hexane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination techniques with optimizations for large-scale synthesis. These optimizations may include the use of continuous flow reactors and advanced purification methods to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
1-Bromo-2-methylidenespiro[2.3]hexane undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. These reactions are typically facilitated by strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).
Addition Reactions: The methylene group in this compound can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with NaOH may yield 2-methylidenespiro[2.3]hexanol, while elimination with KOH may produce 2-methylidenespiro[2.3]hexene.
Applications De Recherche Scientifique
1-Bromo-2-methylidenespiro[2.3]hexane has several applications in scientific research, including:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: Researchers are exploring the potential of this compound as a building block for the development of new pharmaceuticals. Its spirocyclic framework is of particular interest for designing molecules with enhanced biological activity.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-methylidenespiro[2.3]hexane in various reactions involves the interaction of its bromine atom and methylene group with different reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton from the methylene group, leading to the formation of a double bond and the release of the bromine atom .
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylidenespiro[2.3]hexane can be compared with other spirocyclic bromides, such as 1-Bromo-2-methylidenespiro[3.3]heptane and 1-Bromo-2-methylidenespiro[4.3]octane. These compounds share similar structural features but differ in the size of their spirocyclic rings. The unique aspect of this compound lies in its smaller ring size, which imparts distinct reactivity and stability compared to its larger counterparts .
Propriétés
Numéro CAS |
55392-87-5 |
|---|---|
Formule moléculaire |
C7H9Br |
Poids moléculaire |
173.05 g/mol |
Nom IUPAC |
1-bromo-2-methylidenespiro[2.3]hexane |
InChI |
InChI=1S/C7H9Br/c1-5-6(8)7(5)3-2-4-7/h6H,1-4H2 |
Clé InChI |
VQZWZWXYRVURKA-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(C12CCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


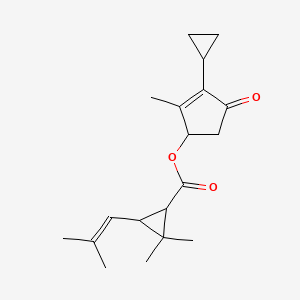
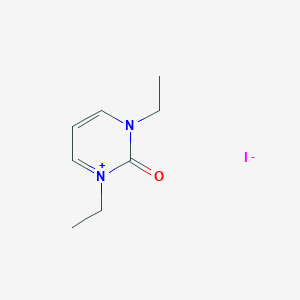

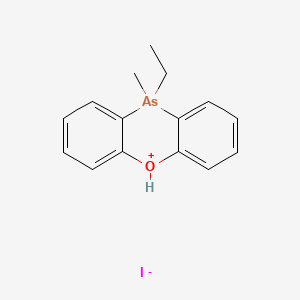
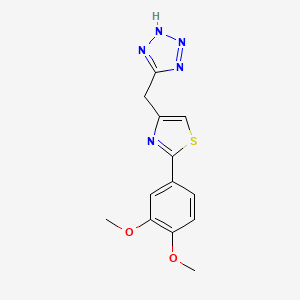

![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
